molecular formula C29H36N2O3 B8523312 1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine CAS No. 58029-94-0

1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No. B8523312
M. Wt: 460.6 g/mol
InChI Key: NWSQIRZIIDWLOM-UHFFFAOYSA-N
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Patent
US03957790

Procedure details

N-3,3-Diphenylpropylpiperazine in the amount of 1.4 g (0.005 mole), 1.1 g (0.005 mole) of 2,3,4-trimethoxybenzyl chloride, and 0.93 g (0.005 mole) of tributylamine were dissolved in 10 ml of ethylene glycol diethyl ether, and the resulting solution was heated at the refluxing temperature for 2.5 hours. The reaction liquid was left to cool, and filtered, and concentration of the filtrate under reduced pressure produced 2.1 g of oily 1-(3,3-diphenylpropyl)-4-(2,3,4-trimethoxybenzyl)piperazine (91.2% yield).
Name
N-3,3-Diphenylpropylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:22][O:23][C:24]1[C:31]([O:32][CH3:33])=[C:30]([O:34][CH3:35])[CH:29]=[CH:28][C:25]=1[CH2:26]Cl.C(N(CCCC)CCCC)CCC>C(OCCOCC)C>[C:16]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:8][CH2:9][N:10]2[CH2:11][CH2:12][N:13]([CH2:26][C:25]3[CH:28]=[CH:29][C:30]([O:34][CH3:35])=[C:31]([O:32][CH3:33])[C:24]=3[O:23][CH3:22])[CH2:14][CH2:15]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
N-3,3-Diphenylpropylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCN1CCNCC1)C1=CC=CC=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
COC1=C(CCl)C=CC(=C1OC)OC
Name
Quantity
0.93 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated at the refluxing temperature for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WAIT
Type
WAIT
Details
was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCN1CCN(CC1)CC1=C(C(=C(C=C1)OC)OC)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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